molecular formula C18H21N3O4 B6715239 Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate

Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate

Cat. No.: B6715239
M. Wt: 343.4 g/mol
InChI Key: DMBSOUNFDXAPIT-UHFFFAOYSA-N
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Description

Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, an oxazole moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The oxazole and piperidine moieties are coupled using carbamoylation reactions, often involving reagents like carbonyldiimidazole (CDI) or phosgene.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine moieties.

    Reduction: Reduction reactions can target the oxazole ring and the ester group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and piperidine rings.

    Reduction: Reduced forms of the oxazole ring and the ester group.

    Substitution: Substituted derivatives at the phenyl and oxazole rings.

Mechanism of Action

The mechanism of action of Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 1-[(5-phenyl-1,2-oxazol-3-yl)methylcarbamoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-17(22)14-8-5-9-21(12-14)18(23)19-11-15-10-16(25-20-15)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSOUNFDXAPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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